molecular formula C22H28N4O B5224975 N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine

N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine

Cat. No.: B5224975
M. Wt: 364.5 g/mol
InChI Key: HRASSAWLTOSGJX-UHFFFAOYSA-N
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Description

N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylphenyl group, a pyrazole ring, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via Friedel-Crafts alkylation, where cyclohexylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with primary amides or nitriles.

    Final Coupling: The final step involves coupling the pyrazole and oxazole intermediates through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated structure. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(4-phenylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine
  • N-[[3-(4-cyclohexylphenyl)-1-ethylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine
  • N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-ethyl-1-(1,2-oxazol-3-yl)methanamine

Uniqueness

N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine stands out due to its unique combination of a cyclohexylphenyl group, a pyrazole ring, and an oxazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and the ability to form specific interactions with molecular targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-1-(1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-25(16-21-12-13-27-24-21)14-20-15-26(2)23-22(20)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-13,15,17H,3-7,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASSAWLTOSGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN(C)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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